

3-Iodo-N-methyl-benzenamine CAS number and registry information

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Compound of Interest

Compound Name: 3-Iodo-N-methyl-benzenamine

Cat. No.: B1600550

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An In-depth Technical Guide to **3-Iodo-N-methyl-benzenamine** for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of **3-Iodo-N-methyl-benzenamine** (CAS No. 61829-42-3), a key chemical intermediate for the pharmaceutical and fine chemical industries. The document details its core registry information, physicochemical properties, a validated synthetic pathway, and robust analytical methodologies for quality control. Designed for researchers, synthetic chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides actionable protocols. The utility of this versatile building block in constructing complex molecular architectures is also discussed, grounded in established chemical principles.

Core Registry and Physicochemical Profile

3-Iodo-N-methyl-benzenamine, also known as 3-Iodo-N-methylaniline, is a substituted aniline derivative. The presence of an iodine atom on the aromatic ring and a methyl group on the amine nitrogen makes it a valuable and versatile precursor in organic synthesis, particularly in the development of novel pharmaceutical agents.

Key Identifiers and Properties:

Property	Value	Source(s)
CAS Number	61829-42-3	[1][2][3]
Molecular Formula	C ₇ H ₈ IN	[4][3][5]
Molecular Weight	233.05 g/mol	[4][3]
Synonyms	Benzenamine, 3-iodo-N-methyl-; 3-Iodo-N-methylaniline	[4][3]
Appearance	Liquid	[6]
Purity	Typically ≥95% - 97%	[1][3]
SMILES	<chem>CNC1=CC=CC(I)=C1</chem>	[3]
InChI Key	Not readily available in search results.	
Storage Conditions	2-8°C, under inert atmosphere, protected from light	[5]

Computational Data:

Descriptor	Value	Source(s)
Topological Polar Surface Area (TPSA)	12.03 Å ²	[3]
LogP (Octanol/Water Partition Coeff.)	2.33	[3]
Hydrogen Bond Acceptors	1	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	1	[3]

Synthesis and Purification Workflow

The synthesis of **3-Iodo-N-methyl-benzenamine** can be efficiently achieved from a common starting material, 3-iodoaniline. The primary transformation is the selective mono-methylation of the primary amine.

Synthetic Strategy: Reductive Amination

Reductive amination is a robust and widely used method for forming amine bonds. In this context, 3-iodoaniline can be reacted with an electrophilic one-carbon source (formaldehyde) to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methyl product. This method is often preferred due to its high selectivity for mono-methylation under controlled conditions and the use of mild reducing agents.

Experimental Protocol: Synthesis via Reductive Amination

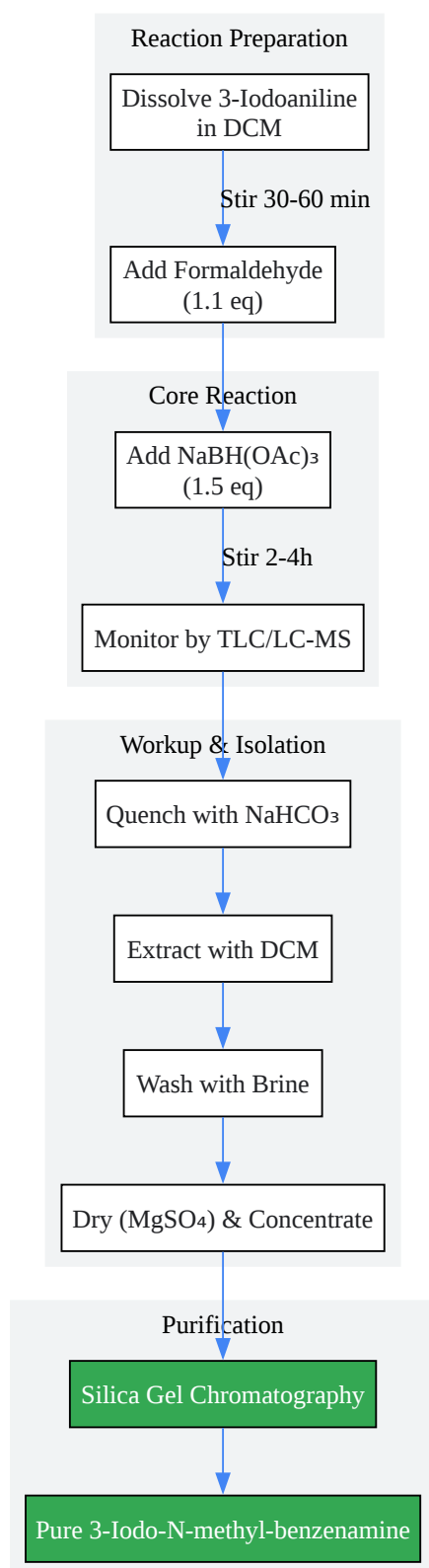
Materials:

- 3-Iodoaniline (CAS: 626-01-7)
- Formaldehyde (37% solution in water)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-iodoaniline (1.0 eq). Dissolve it in an appropriate solvent like Dichloromethane (DCM).
- **Imine Formation:** Add aqueous formaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine is typically rapid.
- **Reduction:** In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5 eq), in DCM. Add this slurry portion-wise to the reaction mixture. **Causality Note:** Using a mild reducing agent like $\text{NaBH}(\text{OAc})_3$ is crucial as it is selective for the iminium ion and tolerant of the acidic co-product (acetic acid), preventing over-reduction or side reactions.
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
- **Workup:** Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with DCM.
- **Washing and Drying:** Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
- **Purification:** The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield **3-Iodo-N-methyl-benzenamine** as a pure liquid.

Workflow Visualization



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Caption: Synthetic workflow for **3-Iodo-N-methyl-benzenamine**.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of **3-Iodo-N-methyl-benzenamine**, a multi-technique analytical approach is required. This ensures that the material is suitable for its intended downstream applications, where impurity profiles can significantly impact reaction outcomes and final product quality.

Recommended Analytical Techniques

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary technique for assessing purity and confirming the molecular weight of volatile and semi-volatile compounds.^{[7][8]} The mass spectrum provides the molecular ion peak, confirming the compound's mass, while the gas chromatogram indicates its purity by showing the relative abundance of any contaminants.
- **High-Performance Liquid Chromatography (HPLC):** HPLC with UV detection is the gold standard for determining the purity of organic compounds. A well-developed method can separate the target compound from starting materials, by-products, and other impurities.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the precise arrangement of atoms, including the substitution pattern on the aromatic ring and the presence of the N-methyl group.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR provides information about the functional groups present in the molecule. Key stretches for **3-Iodo-N-methyl-benzenamine** would include N-H stretching (if any primary amine remains), C-H stretches (aromatic and aliphatic), and C-N stretching.

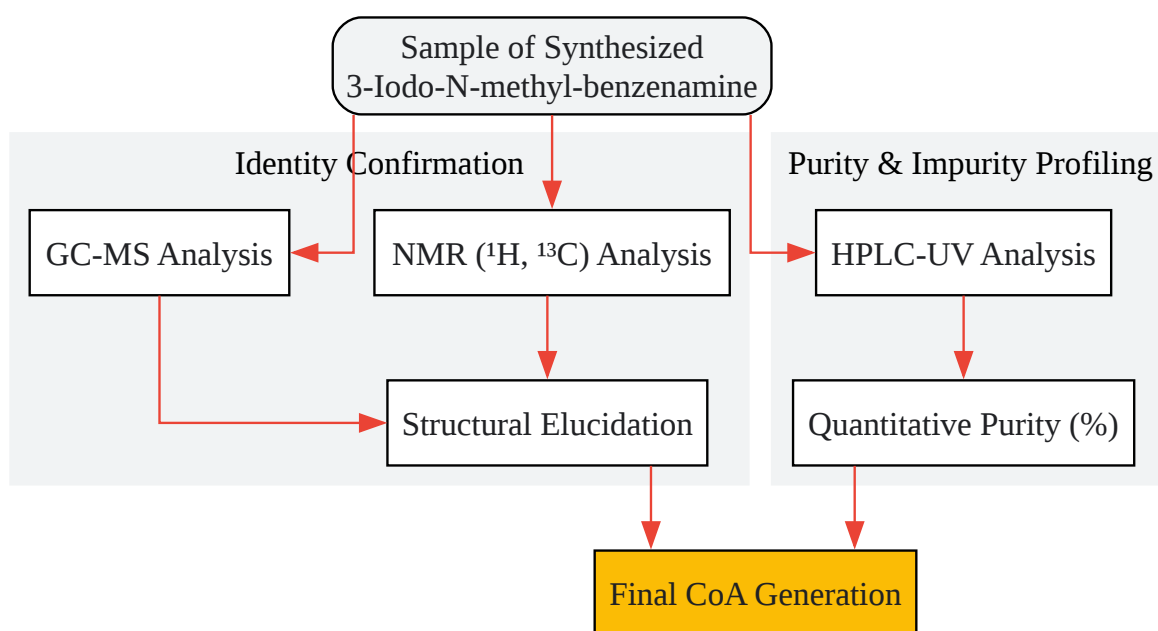
Standard Quality Control Workflow

- **Identity Confirmation:** The primary identity is confirmed by matching the obtained mass from GC-MS with the theoretical molecular weight (233.05 g/mol). The structure is then unequivocally confirmed using ^1H and ^{13}C NMR spectroscopy.
- **Purity Assessment:** Purity is quantitatively determined using HPLC-UV or GC-FID (Flame Ionization Detector). The area percentage of the main peak in the chromatogram is reported

as the purity level. Regulatory guidelines often require methods to have a limit of quantification (LOQ) significantly below the acceptable impurity threshold.[8]

- Residual Solvent Analysis: If applicable, residual solvents from the synthesis and purification are quantified using headspace GC-MS.
- Certificate of Analysis (CoA) Generation: All data is compiled into a CoA, which reports the compound's identity, purity, appearance, and the methods used for analysis.

Analytical Workflow Visualization



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Caption: Analytical workflow for quality control.

Applications in Synthetic Chemistry and Drug Discovery

3-Iodo-N-methyl-benzenamine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial "building block" or intermediate.[1] Its value lies in the strategic placement of its functional groups.

- The Iodo Group as a Synthetic Handle: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:
 - Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
 - Heck Coupling: Reaction with alkenes to form substituted styrenes.
 - Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
 - Buchwald-Hartwig Amination: Reaction with amines to form more complex diarylamines.
- The N-methylaniline Moiety: This structural motif is present in numerous biologically active molecules. The secondary amine can be used for further derivatization, such as amide bond formation or alkylation, to build out molecular complexity and modulate pharmacological properties. Its presence influences the basicity and lipophilicity of the final compound, which are critical parameters in drug design.

The use of iodo-anilines as precursors is a common strategy in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents. For example, related structures like 3-iodo-4-methylaniline are used to prepare complex heterocyclic compounds for potential therapeutic use.

Safety, Handling, and Storage

Handling:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place.

- Recommended storage is at 2-8°C.[5]
- Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
- Protect from light.[3]

References

- AChemBlock. (n.d.). **3-Iodo-N-methyl-benzenamine** 95% | CAS: 61829-42-3.
- LookChem. (n.d.). Benzenamine, 3-iodo-N-methyl-.
- ChemicalBook. (n.d.). 3-iodo-4-METHYLANILINE | 35944-64-0.
- ChemicalBook. (n.d.). **3-Iodo-N-Methyl-benzenaMine** | 61829-42-3.
- Sigma-Aldrich. (n.d.). 3-Iodobenzylamine 96 696-40-2.
- ChemScene. (n.d.). 3-Iodo-N-methylaniline | 61829-42-3.
- NIST. (n.d.). Benzenamine, 3-iodo-. NIST WebBook.
- ChemicalBook. (n.d.). 3-iodo-N-methylaniline.
- Lead Sciences. (n.d.). 3-Iodo-N-methylaniline.
- PubChem. (n.d.). 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
- PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide.
- ACS Omega. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
- PubChem. (n.d.). 2-iodo-N-methylaniline.
- Sigma-Aldrich. (n.d.). 3-iodo-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | 943320-50-1.
- PrepChem.com. (n.d.). Preparation of 3-hydroxy-1-iodo-3-methyl-1-octene.
- ChemScene. (n.d.). 2-Iodo-N-methylbenzamide | 58084-22-3.
- Google Patents. (n.d.). US3914252A - Preparation of N-iodo compounds.
- PubMed. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry.
- PubChem. (n.d.). 3-Iodo-3-methylheptane.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- CymitQuimica. (n.d.). **3-Iodo-N-Methyl-benzenaMine**.

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Sources

- 1. 3-Iodo-N-methyl-benzenamine 95% | CAS: 61829-42-3 | AChemBlock [achemblock.com]
- 2. 3-Iodo-N-Methyl-benzenaMine | 61829-42-3 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. 3-Iodo-N-methylaniline - Lead Sciences [lead-sciences.com]
- 6. 3-Iodo-N-Methyl-benzenaMine | CymitQuimica [cymitquimica.com]
- 7. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
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